6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C7H7BrN4O |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3 |
InChI Key |
YLRSCBQPZMTZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. Common reactions include:
-
Aryl Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) yield biaryl derivatives .
-
Amine Displacement : Reaction with primary/secondary amines (e.g., methylamine, ethanol, 140°C MW irradiation) replaces bromine with amine groups .
Table 1: Representative Substitution Reactions
Electrophilic Aromatic Substitution
The methoxy group at position 8 directs electrophiles to specific positions on the pyrazine ring:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates position 5.
-
Bromination : N-Bromosuccinimide (NBS) in acetonitrile (reflux, 16 h) substitutes position 1 or 7, depending on steric and electronic factors .
Key Observation : Bromination regioselectivity varies with solvent and temperature, often producing mixtures requiring chromatographic separation .
Functionalization via Cycloaddition
The triazole moiety participates in [3+2] cycloadditions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propiolamide) to form 1,2,3-triazole-fused derivatives .
-
Photochemical Cyclization : UV irradiation in the presence of tetrazoles generates fused polyheterocycles via electrocyclic ring-opening.
Methoxy Group Transformations
The methoxy group undergoes demethylation or displacement under harsh conditions:
-
Demethylation : HI (48%) at 120°C converts methoxy to hydroxyl.
-
Nucleophilic Displacement : Lithium aluminum hydride (LiAlH₄) replaces methoxy with hydride, though competing ring reduction may occur.
Ring-Opening and Rearrangement Reactions
Acid or base treatment can cleave the triazole ring:
-
Acidic Hydrolysis : HCl (6M) at reflux opens the triazole ring to form pyrazine diamines.
-
Base-Mediated Rearrangement : NaOH (10%) induces ring contraction to imidazo[1,5-a]pyrazines under specific conditions .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media (pH <2 or >12).
Scientific Research Applications
Bromodomain Inhibition
Recent studies have highlighted the role of bromodomains as therapeutic targets in various diseases, including cancer. Compounds similar to 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have shown promise as inhibitors of bromodomain-containing proteins. These proteins are implicated in transcriptional regulation and epigenetic modifications.
Key Findings:
- Inhibition Potency : Research indicates that derivatives of triazolo[4,3-a]pyrazines can inhibit bromodomains with submicromolar potency. For instance, compounds have been identified that selectively inhibit BRD4 and CREBBP bromodomains, which are crucial in oncogenic pathways .
- Mechanism of Action : The inhibition mechanism often involves the mimicry of acetylated lysine residues, allowing these compounds to disrupt protein-protein interactions essential for gene expression regulation .
Anticancer Activity
The anticancer potential of triazolo compounds has been extensively studied. The structural features of this compound contribute to its ability to modulate cellular pathways involved in tumor growth and survival.
Case Studies:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that triazolo derivatives can induce apoptosis and inhibit proliferation through the modulation of key signaling pathways .
- Combination Therapies : Preliminary data suggest that these compounds may enhance the efficacy of existing chemotherapeutics when used in combination therapies .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds followed by cyclization reactions.
Synthetic Routes:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Hydrazone Formation | Hydrazine derivatives + carbonyl compound |
| 2 | Cyclization | Heating under acidic conditions |
| 3 | Bromination | Bromine or brominating agents |
This synthetic versatility allows for the modification of the compound to enhance its biological activity and selectivity.
Potential in Neurological Disorders
Emerging research suggests that triazolo compounds may also exhibit neuroprotective properties. The modulation of neurotransmitter systems through bromodomain inhibition could provide therapeutic avenues for conditions such as Alzheimer’s disease and schizophrenia.
Research Insights:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, preventing their activation and downstream signaling .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Position and Electronic Effects
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1334135-75-9)
- Substituents : 6-Br, 8-Cl.
- Key Differences : Replacing methoxy (OMe) with chlorine (Cl) at position 8 increases electron-withdrawing effects, reducing solubility in polar solvents.
- Synthetic Relevance : Chloro derivatives are often intermediates for further functionalization via nucleophilic substitution .
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1334135-57-7)
Functional Group Variations
6-(3-Methoxyphenyl)-1,2,4-triazolo[4,3-a]pyrazine
- Substituents : Phenyl ring with 3-OMe at position 4.
- Biological Activity : Demonstrates anxiolytic activity in rodent models, highlighting the role of methoxy groups in enhancing CNS penetration .
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Key Observations :
- Methoxy groups enhance solubility but may reduce binding affinity in hydrophobic enzyme pockets.
- Bromine at position 6 improves electrophilic reactivity for cross-coupling, critical in radiopharmaceuticals (e.g., ¹⁸F-labeled inhibitors) .
Tele-Substitution Reactions
- Procedure : Halogen (Br/Cl) at position 6 or 8 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 6-chloro derivatives react with arylboronic acids to introduce aromatic groups .
- Yield Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base increases cyclization efficiency (57–64% yields) .
Cyclization Strategies
Physicochemical and Spectral Data
| Property | 6-Bromo-8-methoxy-3-methyl Derivative | 6-Bromo-8-chloro Analog |
|---|---|---|
| Molecular Weight | 233.45 (calculated) | 233.45 |
| ¹H NMR (δ, ppm) | Expected: 3.85 (OMe), 2.46 (Me) | 2.84–3.85 (Cl absent) |
| Solubility | Moderate in DMSO/MeOH | Low in polar solvents |
Notes:
Biological Activity
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its complex fused ring system comprising triazole and pyrazine moieties. Its molecular formula is CHBrNO, and it has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological activities:
- Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties. It interacts with viral proteins and inhibits their function, thereby preventing viral replication.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines.
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It exhibited moderate to good antibacterial activities, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of this compound. The following table summarizes key findings from SAR studies:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Bromine at C6 | Increases receptor binding | Enhances lipophilicity |
| Methoxy at C8 | Improves solubility | Affects electronic properties |
| Methyl at C3 | Modulates steric hindrance | Influences overall activity |
Case Studies
- Antiviral Screening : In a study evaluating various triazolo derivatives, this compound was found to inhibit viral replication effectively in vitro. The mechanism involved interference with viral protein synthesis.
- Anticancer Mechanism : A series of experiments demonstrated that this compound could induce cell cycle arrest in cancer cells. Flow cytometry analysis showed an increase in the proportion of cells in the G0/G1 phase upon treatment with the compound.
- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound had MIC values of 32 μg/mL and 16 μg/mL respectively, indicating its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
